molecular formula C21H24N2O2 B5109920 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No.: B5109920
M. Wt: 336.4 g/mol
InChI Key: KAYPIRSMVSFSKF-UHFFFAOYSA-N
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Description

4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group and a piperidinyl carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves the following steps:

  • Formation of the Piperidinyl Carbonyl Intermediate: : The synthesis begins with the preparation of the piperidinyl carbonyl intermediate. This can be achieved by reacting 4-methylpiperidine with a suitable carbonylating agent such as phosgene or triphosgene under controlled conditions.

  • Coupling with Benzamide: : The piperidinyl carbonyl intermediate is then coupled with 4-methylbenzamide. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide.

    4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propionamide: Contains a propionamide group, differing in the length of the carbon chain.

Uniqueness

4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a piperidinyl carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-5-3-4-18(14-19)21(25)23-12-10-16(2)11-13-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYPIRSMVSFSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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